molecular formula C11H16O B2953060 1-(4-Methylphenyl)butan-2-ol CAS No. 110661-89-7

1-(4-Methylphenyl)butan-2-ol

Cat. No.: B2953060
CAS No.: 110661-89-7
M. Wt: 164.248
InChI Key: FYGLQZUWRNFUKW-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)butan-2-ol is a chemical compound with the CAS Number: 110661-89-7 . It has a molecular weight of 164.25 and its IUPAC name is 1-(4-methylphenyl)-2-butanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Anti-inflammatory Activity

A series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which are structurally analogous to 1-(4-Methylphenyl)butan-2-ol, demonstrated anti-inflammatory activity in research. These compounds, tested using the cotton pellet granuloma method, showed that small lipophilic groups like methoxyl, methyl, or chloro, in combination with a butan-2-one side chain, were most effective. The introduction of a methyl group along the side chain reduced the efficacy (Goudie et al., 1978).

Liquid-Liquid Equilibria in Industrial Chemical Processes

Butan-1-ol and related compounds like this compound have been studied for their role in liquid-liquid equilibria in the context of industrial chemical processes. These compounds are significant due to their applications as solvents and liquid fuel additives. Their solubility and separation factors in various mixtures are crucial for optimizing chemical production processes (Sharma et al., 1994).

Peroxyl-Radical-Scavenging Activity

Compounds structurally similar to this compound, like 2,6-dimethyl-5-hepten-2-ol and its analogues, have been explored for their peroxyl-radical-scavenging activity. These studies, combining experimental and theoretical methods, have shown that such compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants in monoterpene alcohols (Stobiecka et al., 2016).

Synthesis of Anti-Cancer Drugs

Research on the acid-catalyzed dehydration of diastereoisomers of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol, a compound related to this compound, has been applied in the synthesis of the anti-cancer drug tamoxifen. This process involves selective syn eliminations and has implications for developing simpler, more efficient methods of producing such drugs (Mccague, 1987).

Catalysis in Organic Synthesis

Research on the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes, involving compounds structurally related to this compound, has contributed to understanding the mechanisms of catalysis in organic synthesis. This knowledge aids in the development of more efficient and selective catalytic processes (Simpson et al., 1996).

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H227, H302, H315, H319, and H335 . These statements indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear and avoiding release to the environment .

Properties

IUPAC Name

1-(4-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGLQZUWRNFUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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